N-(5-amino-2-methylphenyl)furan-2-carboxamide

Cancer Biology Golgi Disruption Arf1 Inhibition

Brefeldin A lacks oral bioavailability, limiting in vivo Golgi studies. AMF-26 (CAS 436089-27-9) solves this as an orally active Arf1 inhibitor with validated antitumor activity. • Complete regression of human breast cancer xenografts at 83 mg/kg (5-day PO regimen) • Suppresses MET-driven gastric tumor growth via MET downregulation • Structurally distinct from BFA-no cross-resistance concerns • Weak PNMT activity (Ki=1.11 mM) ensures on-target Arf1 selectivity BenchChem supplies research-grade AMF-26 with expedited global logistics.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 436089-27-9
Cat. No. B1299520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-methylphenyl)furan-2-carboxamide
CAS436089-27-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2
InChIInChI=1S/C12H12N2O2/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15)
InChIKeyICKANMWZUHUKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methylphenyl)furan-2-carboxamide (AMF-26) CAS 436089-27-9: Procurement-Grade Technical Baseline


N-(5-Amino-2-methylphenyl)furan-2-carboxamide (CAS 436089-27-9, also known as AMF-26 or M-COPA) is a synthetic furan-2-carboxamide derivative with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a small-molecule inhibitor of the Golgi system, specifically targeting the activation of ADP-ribosylation factor 1 (Arf1) [1]. The compound has demonstrated potent antitumor activity in both in vitro and in vivo models [2].

Pathway

Arf1-Golgi disruption study context

Model

Reported oral in vivo cancer model context

Scaffold

Furan-2-carboxamide, distinct from Brefeldin A

Procurement Alert: Why Alternative Furan-2-Carboxamides or Golgi Inhibitors Cannot Replace CAS 436089-27-9


In the class of Golgi-disrupting agents, Brefeldin A (BFA) is a well-known comparator, but its clinical utility is limited by poor bioavailability [1]. While other furan-2-carboxamides exist, the specific substitution pattern (5-amino-2-methylphenyl) in CAS 436089-27-9 is critical for its unique mode of action and in vivo efficacy. Unlike BFA, AMF-26 exhibits potent oral antitumor activity in xenograft models [2], a key differentiator for researchers requiring in vivo validation. Furthermore, even minor structural changes to the furan-2-carboxamide core can drastically alter target engagement and biological activity, as demonstrated by the compound's distinct profile in PNMT inhibition assays [3]. Generic substitution with structurally similar compounds without this specific amino-methyl substitution pattern risks failure to reproduce published findings, particularly in cancer models reliant on Arf1 inhibition or MET-addicted pathways.

  • Brefeldin A substitution: oral in vivo model exposure context may not transfer; BFA has limited oral bioavailability.
  • Structural analog substitution: minor changes to furan-2-carboxamide core may alter target engagement and published model responses.
  • Off-target profile mismatch: substitutes may differ in selectivity, confounding Arf1 pathway interpretation.

Quantitative Differentiation Guide: CAS 436089-27-9 vs. Brefeldin A & Other Inhibitors


Comparable In Vitro Antiproliferative Potency (GI50) but with Superior In Vivo Oral Activity vs. Brefeldin A

AMF-26 demonstrates comparable in vitro antiproliferative potency to Brefeldin A (BFA) across a panel of 39 human cancer cell lines (JFCR39), with a mean log GI50 of -7.33 (47 nM) versus -7.37 (43 nM) for BFA [1]. However, unlike BFA, which is clinically limited by poor oral bioavailability, AMF-26 induced complete regression of human breast cancer BSY-1 xenografts in vivo when administered orally at 83 mg/kg for 5 days [2]. This establishes AMF-26 as a structurally distinct inhibitor with a critical pharmacokinetic advantage for in vivo studies.

In vitro potency & oral in vivo response vs. BFA
Reported
AMF-26: log GI50 -7.33 (47 nM), oral 83 mg/kg 5d induced complete regression in BSY-1 xenografts.
BFA: log GI50 -7.37 (43 nM), limited oral bioavailability.
Comparable in vitro potency; oral in vivo model exposure context differentiates from BFA.
JFCR39 panel, BSY-1 breast cancer model
Cancer Biology Golgi Disruption Arf1 Inhibition

Potent Antitumor Activity in MET-Addicted Gastric Cancer Models: In Vivo Proof-of-Concept

M-COPA (AMF-26) exhibited significant antitumor activity in MET-addicted gastric cancer models. In vitro, the MET-addicted MKN45 cell line showed a markedly better response compared to cell lines without MET amplification [1]. Crucially, in vivo MKN45 murine xenograft experiments confirmed the antitumor efficacy of M-COPA [2]. This provides a specific, validated disease context for AMF-26 use, differentiating it from broader-spectrum Golgi disruptors.

MET-addicted gastric cancer model response
Reported
MKN45 (MET-addicted) showed better response than non-addicted lines; in vivo MKN45 xenografts: tumor suppression.
Supports MET-addicted gastric cancer model-response interpretation.
MKN45 cell and murine xenograft models
Gastric Cancer MET Amplification Receptor Tyrosine Kinase

Structural and Mechanistic Differentiation from Brefeldin A: A Distinct Chemical Scaffold

AMF-26 was identified using a bioinformatics approach (COMPARE algorithm) to find compounds with a similar mechanism of action to Brefeldin A (BFA) but with a distinct chemical structure [1]. While both inhibit the Arf1-ArfGEF interaction, AMF-26 is structurally unrelated to BFA [2]. Molecular modeling suggests AMF-26 binds to the same contact surface on the Arf1-Sec7 domain as BFA, but the chemical scaffold is different, offering a novel chemical starting point for drug development [3].

Structural scaffold vs. BFA
Reported
AMF-26 is a furan-2-carboxamide, BFA is a macrolide; both bind Arf1-Sec7. Correlation coefficient r > 0.8 by COMPARE.
Structurally distinct scaffold for Arf1 interaction studies.
COMPARE analysis, 4000 compounds screened
Medicinal Chemistry Structure-Activity Relationship Arf1-GEF Interaction

Weak PNMT Inhibition Confirms Selectivity Profile vs. Off-Target Enzyme Activity

In a radiochemical assay, CAS 436089-27-9 exhibited very weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1.11E+6 nM (1.11 mM) [1]. While this high Ki value indicates negligible on-target activity for PNMT, it provides a useful baseline for selectivity profiling. In the context of its potent activity against Arf1 (nM range), this data confirms that the compound's antitumor effects are not mediated through PNMT inhibition, a potential confounding off-target effect.

PNMT off-target selectivity
Data to verify
PNMT Ki = 1.11E+6 nM (1.11 mM)
Supports Arf1-selective mechanism interpretation; PNMT off-target review.
Radiochemical assay, BindingDB source
Enzyme Inhibition Selectivity Screening PNMT

Procurement-Driven Application Scenarios for CAS 436089-27-9 (AMF-26)


In Vivo Cancer Xenograft Studies Requiring an Orally Bioavailable Arf1 Inhibitor

Researchers seeking to validate Arf1 as a target in oncology in vivo should prioritize AMF-26 due to its demonstrated oral bioavailability and complete regression of human breast cancer xenografts at 83 mg/kg (5-day regimen) [1]. This is a key differentiator from Brefeldin A, which lacks this property and cannot be used for oral dosing studies [2].

Investigating MET-Addicted Gastric Cancer and RTK Trafficking

AMF-26 has been validated in preclinical models of MET-addicted gastric cancer, where it downregulates cell surface MET expression and suppresses tumor growth in vivo [3]. This makes it a targeted tool for studies on receptor tyrosine kinase trafficking and Golgi-dependent oncogenic signaling in MET-amplified cancers.

Medicinal Chemistry Campaigns Targeting the Arf1-ArfGEF Interface

As a structurally distinct inhibitor of the Arf1-ArfGEF interaction, AMF-26 serves as a valuable starting point for medicinal chemistry optimization. Its furan-2-carboxamide scaffold is unrelated to Brefeldin A, offering an alternative chemical series for developing novel anticancer agents with improved pharmacokinetic profiles [4].

Selectivity Profiling and Off-Target Assessment in Golgi Disruption Studies

The compound's weak PNMT inhibitory activity (Ki = 1.11 mM) [5] provides a baseline for selectivity studies, ensuring that observed phenotypes are not confounded by PNMT-mediated effects. This is valuable for researchers using AMF-26 as a chemical probe to dissect Golgi-dependent pathways.

Application
Selection Property
Validation Focus
In vivo xenograft studies with oral Arf1 inhibitor
Oral exposure model context
Model-response endpoint monitoring (e.g., xenograft regression)
MET-addicted gastric cancer studies
RTK trafficking pathway context
MET surface expression and tumor growth suppression endpoints
Arf1-GEF interaction inhibitor development
Novel furan-2-carboxamide scaffold
Pharmacokinetic profile optimization studies
Golgi pathway selectivity studies
PNMT off-target enzyme review
Selectivity profiling against PNMT baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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